molecular formula C8H18N2O B14613261 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol CAS No. 57931-37-0

2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol

Cat. No.: B14613261
CAS No.: 57931-37-0
M. Wt: 158.24 g/mol
InChI Key: AOAKUOIKQFHBAH-UHFFFAOYSA-N
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Description

2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is an organic compound that belongs to the class of alcohols It features a diazenyl group (N=N) attached to a propan-2-ol backbone, with a 2-methylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol typically involves the diazotization of a suitable amine precursor followed by coupling with a propan-2-ol derivative. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under acidic conditions. The resulting diazonium salt is then coupled with propan-2-ol in the presence of a base to yield the desired product. The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate or pyridinium chlorochromate (PCC) can be used as oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the diazenyl group.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol exerts its effects involves the interaction of the diazenyl group with molecular targets. The diazenyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(2-Methylbutan-2-yl)diazenyl]ethanol: Similar structure but with an ethanol backbone.

    2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol: Similar structure but with a butan-2-ol backbone.

Uniqueness

2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the diazenyl group and the propan-2-ol backbone makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

57931-37-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2-methylbutan-2-yldiazenyl)propan-2-ol

InChI

InChI=1S/C8H18N2O/c1-6-7(2,3)9-10-8(4,5)11/h11H,6H2,1-5H3

InChI Key

AOAKUOIKQFHBAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N=NC(C)(C)O

Origin of Product

United States

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